NQO1 Inhibition: 20-Fold Weaker Than Dicoumarol, 7-Fold Weaker Than Naphthalene Analog
Against recombinant human NAD(P)H:quinone oxidoreductase-1 (NQO1), the target compound achieves an IC₅₀ of 100 nM (0.0001 mM) [1]. This is 20-fold less potent than the clinical anticoagulant dicoumarol (IC₅₀ = 5 nM, 0.000005 mM) and 7-fold less potent than the naphthalen-2-yl analog (IC₅₀ = 14 nM, 0.000014 mM) under identical assay conditions without bovine serum albumin [1]. The 4-dimethylaminophenyl substituent thus occupies an intermediate potency range among α,α′-benzylidene bis(4-hydroxycoumarin) derivatives, consistent with the SAR reported in the Nolan et al. dataset where larger or more lipophilic linkers generally reduce potency relative to the unsubstituted methylene bridge [2].
| Evidence Dimension | IC₅₀ for inhibition of purified recombinant hNQO1 (no BSA) |
|---|---|
| Target Compound Data | 100 nM (0.0001 mM) |
| Comparator Or Baseline | Dicoumarol: 5 nM (0.000005 mM); Naphthalen-2-yl analog: 14 nM (0.000014 mM) |
| Quantified Difference | 20-fold less potent than dicoumarol; 7-fold less potent than naphthalen-2-yl analog |
| Conditions | Recombinant human NQO1 enzymatic assay, pH 7.4, in the absence of bovine serum albumin; data from Nolan et al. J. Med. Chem. 2007 compiled in BRENDA |
Why This Matters
This intermediate potency may reduce the risk of the severe off-target effects (e.g., superoxide generation, mitochondrial uncoupling) associated with the extremely potent NQO1 inhibitor dicoumarol, making the compound a safer tool for cellular studies where partial NQO1 inhibition is sufficient.
- [1] BRENDA enzyme database, EC 1.6.5.2, reference 693536 (Nolan et al., J. Med. Chem. 2007). View Source
- [2] Nolan, K. A.; et al. Coumarin-Based Inhibitors of Human NAD(P)H:Quinone Oxidoreductase-1. J. Med. Chem. 2007, 50 (25), 6316–6325. View Source
